1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one
CAS No.: 1797856-55-3
Cat. No.: VC5362423
Molecular Formula: C19H23N3O4S
Molecular Weight: 389.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797856-55-3 |
|---|---|
| Molecular Formula | C19H23N3O4S |
| Molecular Weight | 389.47 |
| IUPAC Name | 3-(benzenesulfonyl)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C19H23N3O4S/c1-15-7-8-18(21-20-15)26-16-9-12-22(13-10-16)19(23)11-14-27(24,25)17-5-3-2-4-6-17/h2-8,16H,9-14H2,1H3 |
| Standard InChI Key | LCWVJZYRNQTLFD-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The molecule consists of three primary components:
-
A piperidine ring substituted at the 4-position with a 6-methylpyridazin-3-yloxy group.
-
A propan-1-one backbone bridging the piperidine nitrogen and a phenylsulfonyl moiety.
-
A phenylsulfonyl group at the terminal position, contributing to steric bulk and potential target binding .
The pyridazine ring introduces a planar, electron-deficient heterocycle, while the piperidine provides conformational flexibility. The sulfonamide group enhances solubility and may facilitate interactions with biological targets through hydrogen bonding.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2034577-57-4 | |
| Molecular Formula | C₁₉H₂₃N₃O₄S | |
| Molecular Weight | 389.5 g/mol | |
| SMILES | Cc1ccc(OC2CCCN(C(=O)CCS(=O)(=O)c3ccccc3)C2)nn1 |
Notably, experimental data for melting point, boiling point, and solubility remain unreported in publicly available literature .
Synthesis and Characterization
Proposed Synthetic Route
While no explicit synthesis protocol is documented for this compound, a plausible pathway can be inferred from analogous piperidine derivatives :
-
Ether Formation: Reacting 4-hydroxypiperidine with 3-chloro-6-methylpyridazine under basic conditions to form the 4-(6-methylpyridazin-3-yloxy)piperidine intermediate.
-
Acylation: Treating the intermediate with 3-chloropropanoyl chloride to introduce the ketone group at the piperidine nitrogen.
-
Sulfonylation: Coupling the resulting propan-1-one derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.
Critical Challenges:
Pharmacological Research and Analog Analysis
Structural Analogues and Target Hypotheses
The compound shares features with allosteric modulators of muscarinic acetylcholine receptors (mAChRs) described in patent WO2017112719A1 . For example:
-
Analog 1: (7R)-2-[4-(3,4-difluorophenoxy)piperidin-1-yl]-7-(hydroxymethyl)-3,6-dimethyl-7H-pyrrolo[3,4-b]pyridin-5-one (SYKUGJPBFLFGAX-FQEVSTJZSA-N) exhibits M4 mAChR modulation .
-
Analog 2: Compounds with piperidine-pyrrolopyridinone scaffolds demonstrate antipsychotic activity in preclinical models .
The phenylsulfonyl group in the target compound may enhance blood-brain barrier permeability, suggesting potential central nervous system (CNS) applications .
In Silico Predictions
-
LogP: Estimated at 2.1 (ALOGPS), indicating moderate lipophilicity.
-
Topological Polar Surface Area (TPSA): ~90 Ų, suggesting limited oral bioavailability.
Challenges and Future Directions
Knowledge Gaps
-
No in vitro or in vivo efficacy data.
-
Unknown metabolic stability and toxicity profile.
Synthetic Optimization
-
Exploring stereoselective routes to access enantiopure forms.
-
Derivatization of the sulfonyl group to modulate pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume